(1,2-13C2)propane-1,2,3-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

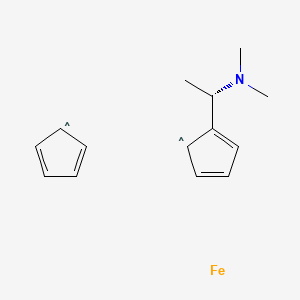

(1,2-13C2)propane-1,2,3-triol, also known as glycerol labeled with carbon-13 isotopes at the first and second carbon positions, is a stable isotope-labeled compound. Glycerol, or propane-1,2,3-triol, is a naturally occurring, colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is widely used in various industries due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

From Oils and Fats: Glycerol can be obtained as a by-product in the manufacture of soaps.

From Propylene: Glycerol can also be synthesized from propylene, which is obtained from the cracking of petroleum. Propylene is chlorinated at about 500°C to produce allyl chloride, which is then hydrolyzed with sodium carbonate solution under pressure to yield allyl alcohol.

Industrial Production Methods

Industrial production of glycerol often involves the trans-esterification of fats or oils with methanol in the presence of an acid or a base. This method is widely used due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Glycerol can undergo oxidation to form various products, including dihydroxyacetone and glyceric acid.

Reduction: Glycerol can be reduced to produce 1,2-propanediol and 1,3-propanediol.

Substitution: Glycerol can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.

Substitution: Common reagents include acyl chlorides and alkyl halides.

Major Products

Oxidation: Dihydroxyacetone, glyceric acid.

Reduction: 1,2-propanediol, 1,3-propanediol.

Substitution: Various esters and ethers.

Aplicaciones Científicas De Investigación

(1,2-13C2)propane-1,2,3-triol is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and biochemical processes. It is used in:

Chemistry: As a precursor for the synthesis of other chemicals and as a solvent.

Biology: In studies of metabolic pathways and enzyme kinetics.

Medicine: In the development of pharmaceuticals and as a cryoprotectant in the preservation of biological samples.

Industry: In the production of polymers, cosmetics, and food products

Mecanismo De Acción

Glycerol exerts its effects by participating in various biochemical pathways. It is metabolized in the liver to dihydroxyacetone phosphate (DHAP) through the action of glycerol kinase and glycerol-3-phosphate dehydrogenase. DHAP can then enter the glycolytic pathway, contributing to energy production. Glycerol also serves as a precursor for the synthesis of triacylglycerols and phospholipids, which are essential components of cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Trimethoxypropane: A glycerol-derived compound used as a solvent for CO2 absorption.

1,2-Propanediol (Propylene Glycol): A diol with similar physical properties to glycerol.

Uniqueness

(1,2-13C2)propane-1,2,3-triol is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where precise measurements of metabolic fluxes are required .

Propiedades

Fórmula molecular |

C3H8O3 |

|---|---|

Peso molecular |

94.08 g/mol |

Nombre IUPAC |

(1,2-13C2)propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,3+1 |

Clave InChI |

PEDCQBHIVMGVHV-ZKDXJZICSA-N |

SMILES isomérico |

C([13CH]([13CH2]O)O)O |

SMILES canónico |

C(C(CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)

![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)

![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)